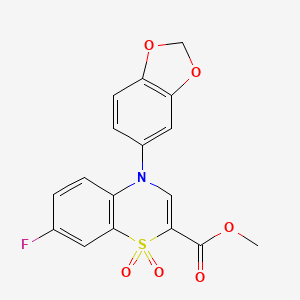

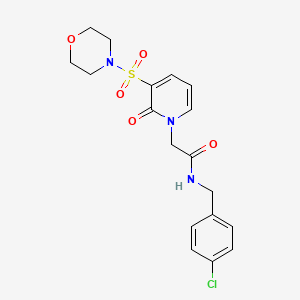

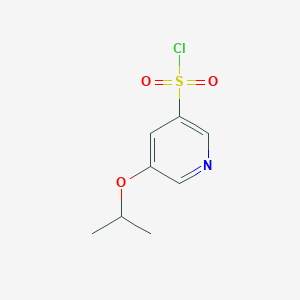

N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

New Salt Formulations : This compound has been used in the development of new salt formulations for potential use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Anticonvulsant Properties : Research has been conducted on synthesizing benzothiazole derivatives, including this compound, to investigate their anticonvulsant properties. These studies have explored the potential of these compounds as lead agents in anticonvulsant drug development (M. Amir et al., 2012).

Characterization as a κ-Opioid Receptor Antagonist : This compound has been characterized for its high affinity and selectivity as a κ-opioid receptor (KOR) antagonist, demonstrating potential for treating depression and addiction disorders (S. Grimwood et al., 2011).

Tubulin Inhibitor in Preclinical Development : The compound has been identified as a potent tubulin inhibitor, showing promise in preclinical development. Its synthesis and spectroscopic characterization have been detailed in research (Martin Knaack et al., 2001).

Antifungal Agent Development : It has been studied as part of a series of acetamide derivatives with fungicidal properties against Candida and Aspergillus species. The compound's development for antifungal applications has been explored (D. Bardiot et al., 2015).

Enzyme Inhibition Studies : Research has also focused on synthesizing derivatives of this compound to evaluate their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase (H. Khalid et al., 2014).

DNA and Protein Binding Studies : The compound has been involved in the synthesis of novel paracetamol derivatives, with studies conducted on their DNA-binding interactions and protein-binding interactions, particularly with bovine serum albumin (BSA) (N. Raj, 2020).

Radioligand for Vasopressin V1B Receptor : It has been characterized as a novel pyridopyrimidin-4-one derivative and a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, indicating its potential use in clinical biomarker development for drug occupancy and monitoring levels of V1B receptor in diseased conditions (K. Koga et al., 2016).

Src Kinase Inhibitory and Anticancer Activities : The compound has been synthesized and evaluated for its Src kinase inhibitory activities, demonstrating potential use in cancer treatment (Asal Fallah-Tafti et al., 2011).

Inhibitor of Glucosidase Enzyme : Research includes the synthesis of acyclic analogues of glucosamidine, 1-deoxynojirimycin, and related derivatives, with the potential to inhibit the β-D-glucosidase enzyme (E. Ashry et al., 1999).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O5S/c19-15-5-3-14(4-6-15)12-20-17(23)13-21-7-1-2-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h1-7H,8-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUKRAYVYOJIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)

![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)

![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)